The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of heterocyclic compounds that exhibit various biological activities, particularly in the field of cancer research. The molecular formula for this compound is , and it has a molecular weight of approximately 468.55 g/mol .
The synthesis of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves several steps:
These synthetic routes often require careful optimization of reaction conditions to maximize yield and purity .
The molecular structure of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is characterized by:
The compound's InChI key is PPYMNALJHFQLMV-UHFFFAOYSA-N, and its canonical SMILES representation is CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)N+[O-])CC4=CC=CC=C4 .
The reactivity of this compound can be attributed to its functional groups:
These properties make the compound versatile for further chemical modifications that could enhance its therapeutic efficacy.
The mechanism by which 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its biological effects may involve:
Research indicates that modifications in the thieno[3,2-d]pyrimidine scaffold significantly influence these mechanisms .
The physical and chemical properties of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
This compound has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2